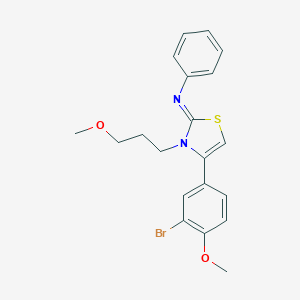
N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine, also known as BPT, is a synthetic compound that has been widely studied for its potential applications in scientific research. BPT is a thiazolylidene-based compound that has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. In
作用机制
The mechanism of action of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell proliferation and survival. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has been shown to inhibit the activity of the enzyme Akt, which is known to play a critical role in cancer cell survival and proliferation. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has also been shown to inhibit the activity of the NF-κB signaling pathway, which is known to be involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
In addition to its anticancer, anti-inflammatory, and antioxidant properties, N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has also been shown to exhibit a range of other biochemical and physiological effects. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the growth of new blood vessels that supply nutrients to tumors), and modulate the expression of several key genes involved in cancer cell proliferation and survival. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine for lab experiments is its potent anticancer activity against a range of cancer cell lines. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has also been shown to exhibit relatively low toxicity towards normal cells, making it a potential candidate for selective cancer therapy. However, one of the limitations of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine for lab experiments is its relatively complex synthesis method, which can be time-consuming and require specialized equipment and expertise.
未来方向
There are several potential future directions for further research on N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine. One area of research could be the development of more efficient and scalable synthesis methods for N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine, which could help to facilitate its widespread use in scientific research. Another area of research could be the development of novel N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine derivatives with improved anticancer activity and selectivity. Finally, further research could be conducted to explore the potential applications of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders.
合成方法
The synthesis of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine involves a multi-step process that begins with the reaction of 3-bromo-4-methoxybenzaldehyde with 3-methoxypropylamine to form an imine intermediate. This intermediate is then reacted with 2-mercaptothiazoline to form the thiazolylidene ring. Finally, the resulting thiazolylidene compound is reacted with N-phenylamine to form N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine.
科学研究应用
N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has been studied extensively for its potential applications in scientific research. One of the most promising applications of N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine is in the field of cancer research. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
产品名称 |
N-(4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-phenylamine |
|---|---|
分子式 |
C20H21BrN2O2S |
分子量 |
433.4 g/mol |
IUPAC 名称 |
4-(3-bromo-4-methoxyphenyl)-3-(3-methoxypropyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C20H21BrN2O2S/c1-24-12-6-11-23-18(15-9-10-19(25-2)17(21)13-15)14-26-20(23)22-16-7-4-3-5-8-16/h3-5,7-10,13-14H,6,11-12H2,1-2H3 |
InChI 键 |
JJQYJLZWMHHOHI-UHFFFAOYSA-N |
SMILES |
COCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=C(C=C3)OC)Br |
规范 SMILES |
COCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=C(C=C3)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]acetic acid](/img/structure/B257587.png)

![isopropyl 2-ethyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257591.png)
![ethyl 2,7-dimethyl-3-oxo-5-[4-(pentyloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257592.png)
![2-methoxyethyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B257593.png)
![2-methoxyethyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B257594.png)
![isopropyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257597.png)
![isopropyl 5-(4-tert-butylphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257598.png)
![(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B257599.png)
![2-methoxyethyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257603.png)
![allyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B257607.png)
![4-butoxy-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B257609.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257612.png)